molecular formula C17H20N4 B2512377 5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415470-53-8

5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2512377
CAS RN: 2415470-53-8
M. Wt: 280.375
InChI Key: MBURBXFHONIXLP-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole and its derivatives can be synthesized through various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole .


Molecular Structure Analysis

Pyrrole consists of a five-membered ring with alternating double and single bonds. The unique aspect of its structure is the presence of a nitrogen atom in the ring .


Chemical Reactions Analysis

Pyrrole and its derivatives participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions, more specifically at the C2 and C5 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives depend on their specific structure. For example, some pyrrole derivatives have been used as high-performance anode material for lithium-ion batteries .

Mechanism of Action

The mechanism of action of pyrrole derivatives depends on their specific structure and the target they interact with. For example, some pyrrole derivatives are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Future Directions

Pyrrole and its derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

5-(5-methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-13-7-18-17(19-8-13)21-11-14-9-20(10-15(14)12-21)16-5-3-2-4-6-16/h2-8,14-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBURBXFHONIXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CC3CN(CC3C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

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